Sulfobromophthalein sodium
Overview
Description
Sulfobromophthalein sodium, also known as bromosulfophthalein, is a synthetic dye used primarily in liver function tests. It is a high-affinity substrate for organic anion transporting polypeptides and multidrug resistance-associated protein 2. This compound is transported into hepatocytes and excreted into bile after conjugation with glutathione .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfobromophthalein sodium is synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction conditions typically involve:
Bromination: Phenolphthalein is treated with bromine in the presence of a solvent like acetic acid to introduce bromine atoms into the aromatic rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially involving the bromine atoms or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Sulfobromophthalein sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the quantitative determination of proteins and other analytes.
Biology: Employed in studies of hepatocyte transport functions and liver function tests.
Medicine: Utilized in diagnostic tests for liver function and in research on liver diseases.
Industry: Applied as a dye in various industrial processes and as a diagnostic agent in laboratory settings .
Mechanism of Action
Sulfobromophthalein sodium exerts its effects by interacting with organic anion transporting polypeptides and multidrug resistance-associated protein 2. It is transported into hepatocytes, where it is conjugated with glutathione and subsequently excreted into bile. This process involves several molecular targets and pathways, including the solute carrier organic anion transporter family member 1B1 and canalicular multispecific organic anion transporter 1 .
Comparison with Similar Compounds
Phenolphthalein: A related compound used as a pH indicator.
Bromophenol blue: Another dye used in various biochemical assays.
Bromocresol green: A dye used in clinical chemistry for measuring albumin levels.
Uniqueness: Sulfobromophthalein sodium is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function tests. Unlike other dyes, it is specifically designed to interact with liver transport proteins, making it a valuable tool in hepatology research and diagnostics .
Properties
IUPAC Name |
disodium;2-hydroxy-5-[(E)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b13-8+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUITPQMHVLBNV-LIYVDSPJSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C\2/C=CC(=O)C(=C2)S(=O)(=O)[O-])/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br4Na2O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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